

Catharanthine Tartrate: A Technical Guide to its Role in Plant Secondary Metabolism

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Compound of Interest

Compound Name: Catharanthine Tartrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **catharanthine tartrate**, a monoterpenoid indole alkaloid (MIA) of significant interest in the pharmaceutical industry. We will delve into its chemical properties, its crucial role in the biosynthesis of the potent anti-cancer drugs vinblastine and vincristine, the intricate metabolic pathways leading to its formation in *Catharanthus roseus*, and the experimental methodologies used for its study.

Introduction to Catharanthine Tartrate

Catharanthine is a natural alkaloid found in the medicinal plant *Catharanthus roseus* (L.) G. Don, commonly known as the Madagascar periwinkle.^{[1][2]} It serves as a key precursor in the biosynthesis of the valuable dimeric anti-cancer alkaloids, vinblastine and vincristine.^{[3][4]}

Catharanthine tartrate is the tartrate salt form of catharanthine, often used in research and pharmaceutical applications.^{[5][6]} Beyond its role as a precursor, catharanthine itself exhibits various biological activities, including anti-tumor, hypotensive, and vasodilatory effects.^{[5][7]} It has been shown to inhibit voltage-gated L-type calcium channels.^{[5][8]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of catharanthine and its tartrate salt is presented in Table 1.

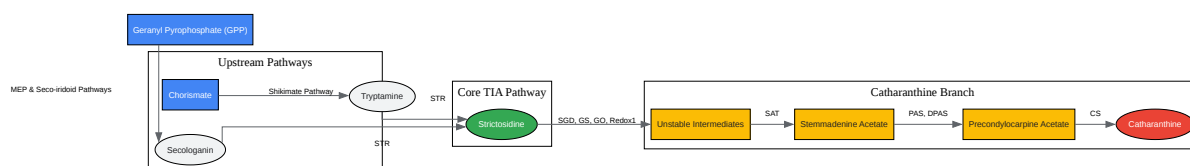
Property	Value	Reference
Catharanthine Tartrate		
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₂ • C ₄ H ₆ O ₆	[6]
Molecular Weight	486.51 g/mol	[5]
CAS Number	4168-17-6	[5]
Purity	≥97%	[7]
Solubility	Soluble in DMSO (~30 mg/ml), dimethyl formamide (~30 mg/ml), and sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute.	[4][9]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year.	[5]
Catharanthine		
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₂	[10]
Molecular Weight	336.43 g/mol	

The Biosynthetic Pathway of Catharanthine

Catharanthine is a product of the complex terpenoid indole alkaloid (TIA) biosynthetic pathway in *Catharanthus roseus*. This pathway involves enzymes from at least two primary metabolic routes: the shikimate pathway, which provides the indole moiety (tryptamine), and the methylerythritol phosphate (MEP) pathway, which supplies the terpene component (secologanin).[11] The condensation of tryptamine and secologanin by strictosidine synthase (STR) forms the central precursor, strictosidine. From strictosidine, a branching pathway leads to the synthesis of catharanthine and other TIAs like vindoline.

The biosynthesis from strictosidine to catharanthine involves a series of enzymatic steps. Key enzymes in this part of the pathway include strictosidine β-D-glucosidase (SGD),

geissoschizine synthase (GS), geissoschizine oxidase (GO), and catharanthine synthase (CS). [12][13] The pathway is tightly regulated by various factors, including transcription factors such as ORCA3, which can upregulate the expression of several genes in the TIA pathway.[14]

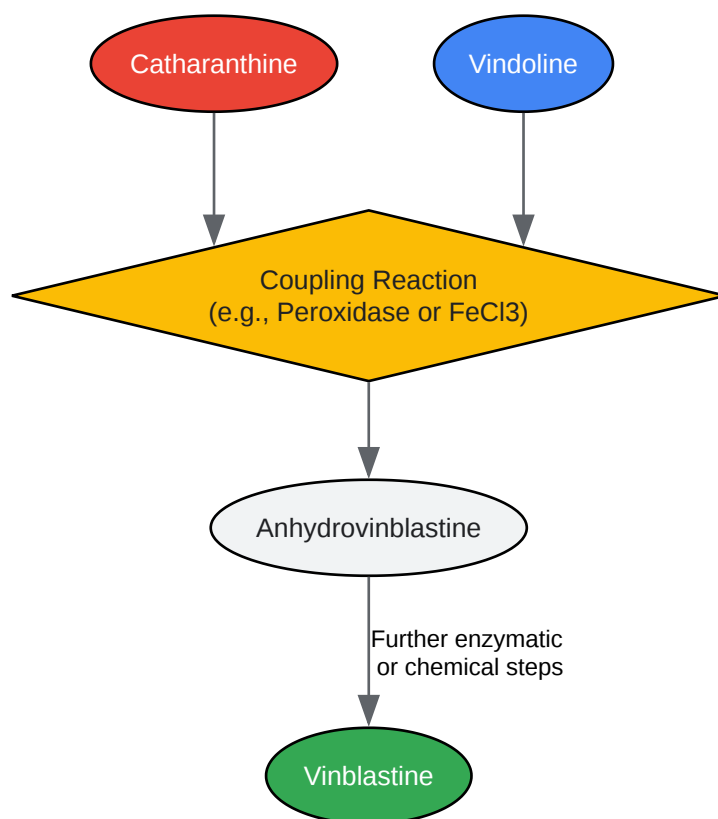


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Caption: Simplified biosynthetic pathway of catharanthine.[12][13]

Role in Vinblastine and Vincristine Synthesis

The primary pharmaceutical importance of catharanthine lies in its role as one of the two monomeric precursors for the synthesis of the dimeric anticancer alkaloids, vinblastine and vincristine.[3] In the plant, catharanthine and vindoline are synthesized and stored in different cell types, which limits their natural coupling.[15] The chemical or enzymatic coupling of catharanthine and vindoline is a critical step in the production of these life-saving drugs.[3][16] This coupling reaction can be promoted by enzymes like peroxidases or by chemical reagents such as ferric chloride (FeCl_3).[3][17] The initial product of this coupling is often anhydrovinblastine, which can then be converted to vinblastine.[17]



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Caption: The coupling of catharanthine and vindoline to form vinblastine.[3][17]

Quantitative Data on Catharanthine Production

The natural abundance of catharanthine in *C. roseus* is very low, often cited as around 0.0005% of the dry leaf weight, which makes its extraction challenging and costly.[15] Various strategies have been employed to increase its yield, including biotechnological approaches and optimization of extraction methods.

Table 2: Yield of Catharanthine from Various Sources and Methods

Source/Method	Yield	Reference
C. roseus leaves (natural abundance)	~0.0005% of dry weight	[15]
Negative-Pressure Cavitation Extraction (NPCE) from C. roseus leaves	0.2843 mg/g	[15]
Semipreparative HPLC from dried C. roseus leaves	2 mg/g	[18]
Engineered Saccharomyces cerevisiae (shake flask fermentation)	527.1 µg/L	[19]
Hairy root cultures (LP10 line)	4.3 mg/g dry weight	[20]
Elicitation with 0.1 µg/mL 3 kDa chitooligosaccharides on C. roseus leaves	3.14 mg/g dry weight (a 141.78% increase over control)	[21]

Experimental Protocols

Extraction and Purification

Several methods have been developed for the extraction of catharanthine from *C. roseus*. The choice of method depends on the desired scale and purity.

Protocol 1: Negative-Pressure Cavitation Extraction (NPCE)[\[15\]](#)

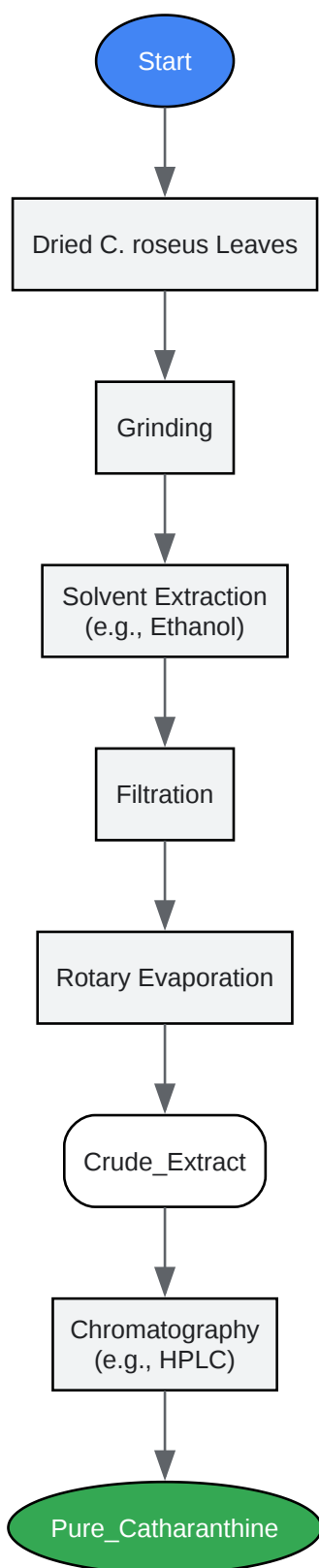
This method has been shown to have high extraction efficiency.

- Preparation: Dry and grind *Catharanthus roseus* leaves into a powder.
- Extraction: Add 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v). Apply a negative pressure of -0.075 MPa and conduct the extraction for 30 minutes.
- Repeat: Perform a total of three extraction cycles with fresh solvent each time.

- Filtration and Concentration: Combine the extracts from all cycles and filter to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: General Laboratory Scale Extraction and Partitioning[\[22\]](#)

- Extraction: Macerate dried and powdered *C. roseus* leaves in ethanol.
- Filtration: Filter the extract to remove solid plant material.
- Concentration: Concentrate the ethanolic extract under reduced pressure.
- Acid-Base Partitioning:
 - Dissolve the crude extract in an acidic aqueous solution (e.g., dilute sulfuric acid) to protonate the alkaloids, making them water-soluble.
 - Wash the acidic solution with a non-polar organic solvent (e.g., benzene or hexane) to remove non-alkaloidal compounds.
 - Basify the aqueous layer with a base (e.g., sodium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
 - Extract the alkaloids into a non-polar organic solvent (e.g., chloroform or dichloromethane).
- Purification: The resulting crude alkaloid mixture can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).[\[23\]](#)



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